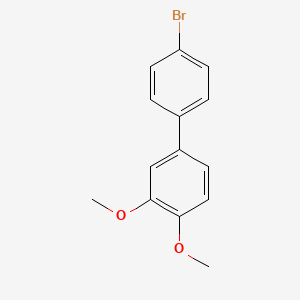

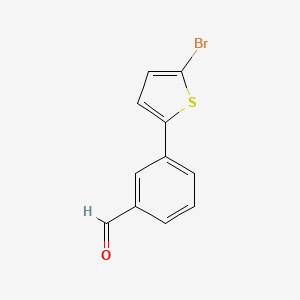

4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

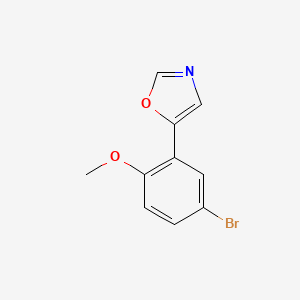

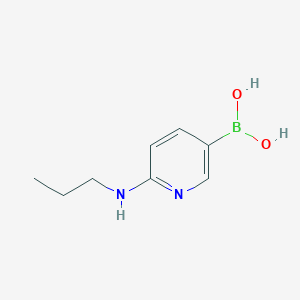

4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester, or 4-DMAPEA, is a synthetic organic compound that is widely used in scientific research and laboratory experiments. 4-DMAPEA is a structural analog of the neurotransmitter gamma-aminobutyric acid (GABA), and has been used to study the GABAergic system. 4-DMAPEA has a variety of biochemical and physiological effects, and has been used to investigate a wide range of topics, including neurodegenerative diseases, anxiety, and depression.

Scientific Research Applications

Antimicrobial Activity

4-(4-Dimethylaminophenyl)pyridine derivatives: have been synthesized and tested for their antimicrobial activity. Specifically, 4-(4-Dimethylaminophenyl)-1-phenacylpyridinium bromide and 4-(4-dimethylaminophenyl)-1-dimethylcarbamoylpyridinium chloride have shown high activity against M. luteum and C. tenuis test cultures . These compounds could be explored further for their potential as novel antimicrobial agents.

Esterification Catalyst

Due to its basicity, 4-(Dimethylamino)pyridine (DMAP) serves as a versatile nucleophilic catalyst for esterification reactions. It facilitates the conversion of carboxylic acids and anhydrides into esters. The mechanism involves the formation of an acetylpyridinium intermediate, which then reacts with alcohols to yield the desired ester products .

Baylis-Hillman Reaction

In the Baylis-Hillman reaction, DMAP plays a crucial role in forming carbon-carbon bonds by coupling an activated alkene with an aldehyde or ketone. This reaction is widely used in organic synthesis to create valuable compounds .

Hydrosilylations

DMAP can catalyze hydrosilylation reactions, where silicon-hydrogen (Si-H) bonds add across unsaturated carbon-carbon bonds. This process is essential in the preparation of organosilicon compounds .

Tritylation

Tritylation involves the protection of hydroxyl groups using trityl chloride. DMAP assists in this process by facilitating the formation of trityl ethers, which are stable protecting groups for alcohols .

Staudinger Synthesis of β-Lactams

DMAP participates in the Staudinger synthesis of β-lactams, a valuable class of heterocyclic compounds. This reaction involves the cyclization of imines with ketenes to form β-lactams, which find applications in medicinal chemistry and drug development .

These applications highlight the versatility and significance of 4-(4-Dimethylaminophenyl)pyridine derivatives in various chemical processes. Researchers continue to explore their potential in diverse fields, making them an intriguing area of study . If you need further details or have additional questions, feel free to ask! 😊

Mechanism of Action

Target of Action

Similar compounds, such as 4-(n,n-dimethylamino)phenylboronic acid, pinacol ester, are known to be valuable building blocks in organic synthesis .

Mode of Action

Related compounds like pinacol boronic esters have been reported to undergo catalytic protodeboronation utilizing a radical approach . This process involves the oxidation of the boron ate complex to generate an alkyl radical .

Biochemical Pathways

Boronic esters, a related class of compounds, are known to participate in various transformations including oxidations, aminations, halogenations, and cc-bond-formations such as alkenylations, alkynylations, and arylations .

Result of Action

Related compounds like pinacol boronic esters have been used in formal anti-markovnikov alkene hydromethylation, a valuable transformation .

properties

IUPAC Name |

ethyl 4-[4-(dimethylamino)phenyl]-2,4-dioxobutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4/c1-4-19-14(18)13(17)9-12(16)10-5-7-11(8-6-10)15(2)3/h5-8H,4,9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBCIWNARLUCFQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)CC(=O)C1=CC=C(C=C1)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Dimethylamino-phenyl)-2,4-dioxo-butyric acid ethyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-d]pyrimidine-3-carboxylic acid](/img/structure/B6358424.png)

![6,8-Dihydro-5H-thiopyrano[3,4-d]pyrimidine-2-thiol; 95%](/img/structure/B6358454.png)